tert-butyl 3-sulfamoylbenzoate
Overview
Description
tert-butyl 3-sulfamoylbenzoate is an organic compound with the molecular formula C11H15NO4S. It is commonly used in organic synthesis as a protecting group for amines. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be added to amines under various conditions, making it a versatile tool in synthetic chemistry .
Mechanism of Action
Target of Action
Benzenesulfonamide analogs have been identified as kinase inhibitors with promising anticancer properties .
Mode of Action
It’s known that the compound is used for n-boc protection of amines, amino acids, and peptides . This process involves the reaction of the compound with these substances, leading to the formation of protected derivatives .
Biochemical Pathways
It’s known that the compound is involved in the synthesis of dipeptides . The proposed mechanism includes the attack of the 2-position of imidazolium ionic liquid by CTPA to give a phosphonium intermediate, followed by the formation of acyloxyphosphonium from the protected amino acid anion .
Result of Action
It’s known that the compound is used for n-boc protection of amines, amino acids, and peptides, which can facilitate innovations in synthetic methodologies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-sulfamoylbenzoate typically involves the reaction of benzenesulfonamide with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, acetonitrile, and tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This often involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 3-sulfamoylbenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include trifluoroacetic acid, hydrochloric acid, and aluminum chloride for selective cleavage of the Boc group.
Oxidation and Reduction Reactions: Various oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products Formed
The major product formed from the deprotection of this compound is benzenesulfonamide, along with the by-products tert-butyl alcohol and carbon dioxide .
Scientific Research Applications
tert-butyl 3-sulfamoylbenzoate has several applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amines: Similar to tert-butyl 3-sulfamoylbenzoate, these compounds use the Boc group to protect amines during synthesis.
N-Cbz-protected amines: Use the carbobenzyloxy (Cbz) group as a protecting group for amines, which can be removed under different conditions compared to the Boc group.
N-Fmoc-protected amines: Use the fluorenylmethyloxycarbonyl (Fmoc) group, which is removed under basic conditions, offering an alternative to acid-labile protecting groups.
Uniqueness
This compound is unique due to its specific combination of the Boc protecting group with the benzenesulfonamide moiety. This combination provides stability under a wide range of conditions and allows for selective deprotection, making it a valuable tool in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl 3-sulfamoylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)16-10(13)8-5-4-6-9(7-8)17(12,14)15/h4-7H,1-3H3,(H2,12,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLHDQBQCCRNJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC=C1)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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